molecular formula C11H15N3O B1488543 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one CAS No. 1239766-52-9

1-(6-Ethylpyrimidin-4-yl)piperidin-4-one

Cat. No.: B1488543
CAS No.: 1239766-52-9
M. Wt: 205.26 g/mol
InChI Key: RDEWAWIELRQAIS-UHFFFAOYSA-N
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Description

1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of piperidin-4-one and contains an ethyl group attached to the pyrimidin-4-yl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with ethyl pyrimidin-4-ylamine and piperidin-4-one as starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group of ethyl pyrimidin-4-ylamine attacks the carbonyl carbon of piperidin-4-one. This reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods:

  • Scale-Up: For industrial-scale production, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent quality.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

  • Safety Measures: Proper safety measures are implemented to handle hazardous chemicals and to ensure the safety of workers.

Chemical Reactions Analysis

  • Oxidation: 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidines.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.

  • Major Products: The major products formed from these reactions include 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine (from reduction) and various substituted pyrimidines (from substitution).

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

  • Molecular Targets: The exact mechanism of action of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems.

  • Pathways Involved: Studies suggest that the compound may interfere with certain cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Similar Compounds: Compounds such as 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine and other pyrimidinyl derivatives are structurally similar.

  • Uniqueness: 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is unique due to its specific substitution pattern and the presence of the piperidin-4-one moiety, which differentiates it from other pyrimidinyl derivatives.

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Properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-9-7-11(13-8-12-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEWAWIELRQAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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